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Introduction
Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and

E4 (LTE4) receptors, components of the slow-reacting substance of anaphylaxis (SRSA).[1]

This mechanism of action makes it effective in the chronic treatment of asthma. Zafirlukast is

primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP2C9, and to a lesser

extent by CYP3A4.[2][3] It is also an inhibitor of these enzymes, which creates a potential for

drug-drug interactions (DDIs).[2][3] Stable isotope-labeled compounds, such as Zafirlukast-
13C,d6, are invaluable tools in pharmacokinetic DDI studies. They allow for the precise

differentiation and quantification of the administered drug from its endogenous counterparts

and metabolites, and enable the simultaneous administration of the investigational drug and a

probe drug, simplifying study design and reducing variability.[4] This document provides

detailed application notes and protocols for the use of Zafirlukast-13C,d6 in such studies.

Data Presentation: Pharmacokinetic Drug
Interactions of Zafirlukast
The following tables summarize the quantitative impact of co-administered drugs on the

pharmacokinetic parameters of Zafirlukast and the effect of Zafirlukast on other drugs.
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Table 1: Effect of Co-administered Drugs on Zafirlukast Pharmacokinetics

Co-
administere
d Drug

Zafirlukast
Dose

Co-
administere
d Drug
Dose

Change in
Zafirlukast
Cmax

Change in
Zafirlukast
AUC

Reference(s
)

Erythromycin
40 mg single

dose

500 mg TID

for 5 days

~40%

decrease

~40%

decrease
[2][5][6]

Theophylline 80 mg/day
6 mg/kg

single dose

~30%

decrease
Not Reported [3]

Aspirin 40 mg/day 650 mg QID
~45%

increase
Not Reported [7]

Fluconazole
20 mg single

dose

200 mg once

daily

~50%

increase

~60%

increase
[6]

Table 2: Effect of Zafirlukast on Co-administered Drugs

Co-
administe
red Drug

Zafirlukas
t Dose

Co-
administe
red Drug
Dose

Change
in Co-
administe
red Drug
Cmax

Change
in Co-
administe
red Drug
AUC

Change
in Co-
administe
red Drug
Half-life

Referenc
e(s)

S-Warfarin
160

mg/day

25 mg

single dose

Not

Reported

~63%

increase

~36%

increase
[2][3][5][6]

Theophyllin

e
20 mg/day

16 mg/kg

single dose

No

significant

difference

No

significant

difference

Not

Reported
[2][5]

Experimental Protocols
Protocol 1: Investigation of the Effect of a CYP2C9
Inhibitor (e.g., Fluconazole) on the Pharmacokinetics of
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Zafirlukast using Zafirlukast-13C,d6
1. Study Design:

An open-label, two-period, fixed-sequence study in healthy adult volunteers.

Period 1: Subjects receive a single oral dose of Zafirlukast-13C,d6.

Washout Period: A sufficient washout period (at least 7 half-lives of Zafirlukast) is

implemented.

Period 2: Subjects receive the CYP2C9 inhibitor (e.g., Fluconazole) to steady state, followed

by a single oral dose of Zafirlukast-13C,d6 co-administered with the inhibitor.

2. Subject Population:

Healthy, non-smoking male and female volunteers, aged 18-45 years.

Subjects should have a body mass index (BMI) within the range of 18.5-30.0 kg/m ².

Exclusion criteria should include any clinically significant illness, use of any prescription or

over-the-counter medications that could interfere with the study drugs, and a history of

alcohol or drug abuse.

3. Dosing Regimen:

Zafirlukast-13C,d6: A single oral dose of 20 mg.

Fluconazole: 200 mg once daily for a duration sufficient to reach steady-state (e.g., 7 days).

4. Sample Collection:

Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0

hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose of Zafirlukast-
13C,d6 in both periods.

Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):
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Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile

or by liquid-liquid extraction with ethyl acetate.[8] An internal standard (e.g., unlabeled

Zafirlukast or another suitable compound) is added prior to extraction.

Chromatography: Separation is achieved on a C18 reverse-phase column.

Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI)

source is used in the multiple reaction monitoring (MRM) mode. The specific mass

transitions for Zafirlukast-13C,d6 and the internal standard are monitored.

Data Analysis: Plasma concentration-time data for Zafirlukast-13C,d6 are used to calculate

pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) using non-compartmental analysis.

Protocol 2: Investigation of the Effect of Zafirlukast on
the Pharmacokinetics of a CYP2C9 Substrate (e.g.,
Warfarin) using a "Cocktail" Approach with Stable
Isotope-Labeled Substrates
1. Study Design:

An open-label, two-period, crossover study in healthy adult volunteers.

Period 1: Subjects receive a single oral dose of a "cocktail" of stable isotope-labeled CYP

substrates, including S-Warfarin-13C,d5.

Washout Period: A suitable washout period is observed.

Period 2: Subjects receive Zafirlukast to steady state, followed by a single oral dose of the

stable isotope-labeled CYP substrate "cocktail" co-administered with Zafirlukast.

2. Subject Population:

As described in Protocol 1.

3. Dosing Regimen:

Zafirlukast: 20 mg twice daily for a duration sufficient to reach steady-state (e.g., 7 days).
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S-Warfarin-13C,d5: A single oral microdose (e.g., 1-2 mg).

4. Sample Collection:

As described in Protocol 1, with the sampling schedule tailored to the half-life of Warfarin.

5. Bioanalytical Method (LC-MS/MS):

Similar to Protocol 1, with the mass spectrometer programmed to monitor the specific mass

transitions for S-Warfarin-13C,d5 and its corresponding internal standard.
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Caption: Zafirlukast metabolism and points of drug interaction.
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Caption: Workflow for a pharmacokinetic drug interaction study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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